molecular formula C22H23N7O B2467201 (E)-2-amino-N-isopentyl-1-((pyridin-3-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 577999-94-1

(E)-2-amino-N-isopentyl-1-((pyridin-3-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No. B2467201
CAS RN: 577999-94-1
M. Wt: 401.474
InChI Key: DHCKONZIZZXZQT-LGJNPRDNSA-N
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Description

The compound is a quinoxaline derivative. Quinoxaline derivatives are a class of heterocyclic compounds that have been extensively studied due to their wide range of biological activities . They have been found to have antimicrobial , antifungal , antitubercular , analgesic , and anti-inflammatory properties.


Molecular Structure Analysis

The molecular structure of quinoxaline derivatives can be confirmed using techniques like FT-IR, 1H-NMR, and 13C-NMR spectra and elemental analysis .


Chemical Reactions Analysis

Quinoxaline derivatives can undergo various chemical reactions, including oxidation, nitration, diazotization, alkylation, addition, condensation, cyclization, and substitutions .


Physical And Chemical Properties Analysis

The physical and chemical properties of quinoxaline derivatives can vary widely depending on their specific structure. They generally demonstrate a wide range of physicochemical and biological activities .

Scientific Research Applications

Crystallography and Chirality

The compound has been studied in the field of crystallography . The crystal structure of the compound has been determined, providing valuable information about its geometric and electronic properties . Furthermore, the compound’s chirality, an important property used in biological functions and material sciences, has been examined .

Organic Synthesis

The compound has been used in organic synthesis . It has been involved in the formation of N-(Pyridin-2-yl)amides from a-bromoketones and 2-aminopyridine under different reaction conditions .

Light-Emitting Analogues

The compound has been used in the creation of light-emitting analogues . Specifically, it has been used as an electron acceptor in donor-acceptor structures, which are important in the field of optoelectronics .

Catalysts in Asymmetric Synthesis

The compound’s chiral nature has attracted attention in the field of asymmetric synthesis . Asymmetric synthesis is a key process in the production of pharmaceuticals and agrochemicals .

Supramolecular Architectures

The compound has been studied for its potential in creating supramolecular architectures . These structures have applications in areas such as nanotechnology, materials science, and medicinal chemistry .

Pd-Catalyzed Arylation

The compound has been used in Pd-catalyzed ortho-C (sp3)–H arylation of aromatic aldehydes . This reaction exhibited excellent substrate compatibility and generated the desired products in moderate-to-high yields .

Safety And Hazards

The safety and hazards of a specific quinoxaline derivative would depend on its specific structure and properties. Some quinoxaline derivatives have been found to be non-toxic to human cells .

Future Directions

The future research directions for quinoxaline derivatives could involve the design and synthesis of new derivatives with improved biological activity, the development of more efficient synthesis methods, and further investigation of their mechanisms of action .

properties

IUPAC Name

2-amino-N-(3-methylbutyl)-1-[(E)-pyridin-3-ylmethylideneamino]pyrrolo[3,2-b]quinoxaline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N7O/c1-14(2)9-11-25-22(30)18-19-21(28-17-8-4-3-7-16(17)27-19)29(20(18)23)26-13-15-6-5-10-24-12-15/h3-8,10,12-14H,9,11,23H2,1-2H3,(H,25,30)/b26-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHCKONZIZZXZQT-LGJNPRDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)N=CC4=CN=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)/N=C/C4=CN=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-amino-N-isopentyl-1-((pyridin-3-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

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